

Application Note: Chromatographic Separation and Quantification of Olopatadine and Olopatadine N-oxide

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Compound of Interest		
Compound Name:	Olopatadine-d3 N-Oxide	
Cat. No.:	B15599712	Get Quote

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Abstract

This document provides a detailed application note and protocol for the chromatographic separation and quantification of the antihistaminic agent Olopatadine and its primary metabolite and potential impurity, Olopatadine N-oxide. The described Ultra-High-Performance Liquid Chromatography (UHPLC) method is suitable for the analysis of these compounds in pharmaceutical formulations and for stability studies. This note includes detailed experimental protocols, quantitative data summaries, and a visual representation of the analytical workflow.

Introduction

Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis. During its metabolism and under certain stress conditions such as heat and oxidation, Olopatadine can form its N-oxide derivative.[1] Olopatadine N-oxide is a known metabolite and is also considered a related compound (Olopatadine Related Compound B) in pharmaceutical preparations.[1][2] Therefore, a robust analytical method capable of separating and quantifying both Olopatadine and Olopatadine N-oxide is crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a validated UHPLC method for this purpose.



Chromatographic Separation

The separation is achieved using a reverse-phase UHPLC method, which provides high resolution and sensitivity. The method has been shown to effectively separate Olopatadine from its N-oxide with a resolution of greater than 2, specifically reported as 3.92 in a validated study.[1] The relative retention time (RRT) for Olopatadine N-oxide is approximately 1.05, indicating its elution shortly after the parent Olopatadine peak.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described UHPLC method for the analysis of Olopatadine and Olopatadine N-oxide.

Table 1: Chromatographic Parameters and System Suitability

Parameter	Olopatadine	Olopatadine N- oxide	Acceptance Criteria
Retention Time (min)	Varies with specific system	Approx. 1.05 RRT to Olopatadine	-
Relative Retention Time (RRT)	1.00	~1.05[1]	-
Resolution (Rs)	-	> 2.0 (reported as 3.92)[1]	> 1.5
Tailing Factor (T)	< 1.5	< 1.5	< 2.0
Theoretical Plates (N)	> 2000	> 2000	> 2000

Table 2: Method Validation Parameters



Parameter	Olopatadine	Olopatadine N-oxide
Linearity Range (μg/mL)	0.04 - 3.4[1]	0.02 - 4.0[1]
Correlation Coefficient (r²)	> 0.999	> 0.999
Limit of Detection (LOD) (μg/mL)	Not explicitly stated for Olopatadine	0.01 (as related compound B)
Limit of Quantification (LOQ) (μg/mL)	0.04 (as impurity)[1]	0.02 (as related compound B) [1]
Accuracy (% Recovery)	98-102%	98-102%
Precision (% RSD)	< 2.0%	< 2.0%

Experimental ProtocolsPreparation of Standard Solutions

- Olopatadine Stock Solution (e.g., 200 µg/mL): Accurately weigh about 22.2 mg of
 Olopatadine Hydrochloride reference standard (equivalent to 20 mg of Olopatadine) and
 transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent
 (typically a mixture of the mobile phase components).
- Olopatadine N-oxide Stock Solution: Prepare a stock solution of Olopatadine N-oxide reference standard in a similar manner.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the solvent to cover the desired calibration range (e.g., from LOQ to 200% of the specification limit for the impurity).

Sample Preparation (from Ophthalmic Solution)

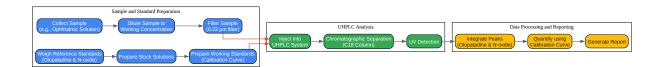
- Accurately transfer a volume of the ophthalmic solution equivalent to a known amount of Olopatadine into a volumetric flask.
- Dilute with the solvent to a suitable concentration within the calibration range.
- Filter the solution through a 0.22 μm syringe filter before injection.



UHPLC Method Parameters

- Column: A sub-2 µm particle size C18 column is recommended for high efficiency.
- Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[1][3]
- Flow Rate: Optimized for the specific column dimensions, typically in the range of 0.3 0.6 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
- Detection Wavelength: UV detection at a wavelength where both compounds have significant absorbance, such as 220 nm or 299 nm.[1]
- Injection Volume: A small injection volume (e.g., 1-5 μL) is recommended for UHPLC systems.

Experimental Workflow Diagram

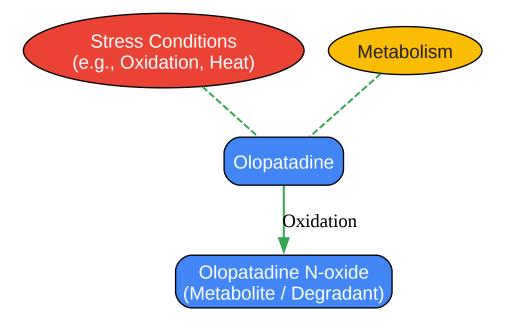


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Caption: Workflow for the UHPLC analysis of Olopatadine and Olopatadine N-oxide.



Signaling Pathway Diagram (Logical Relationship)



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Caption: Formation of Olopatadine N-oxide from Olopatadine.

Conclusion

The described UHPLC method is demonstrated to be specific, sensitive, and robust for the simultaneous separation and quantification of Olopatadine and its N-oxide. This application note provides a comprehensive guide for researchers and analysts in pharmaceutical development and quality control to implement this method effectively. The detailed protocols and performance data will aid in the accurate analysis of Olopatadine and its related substances.

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